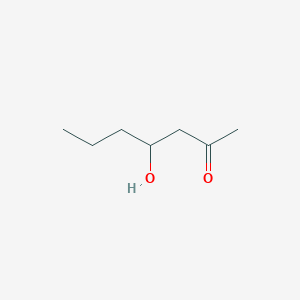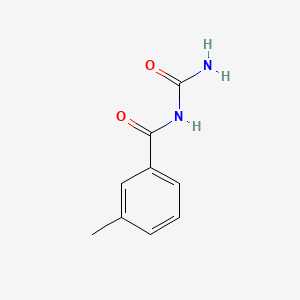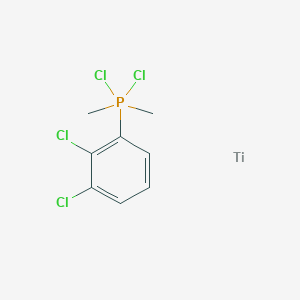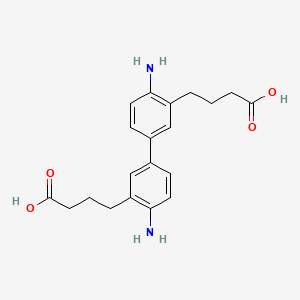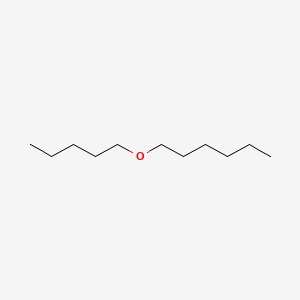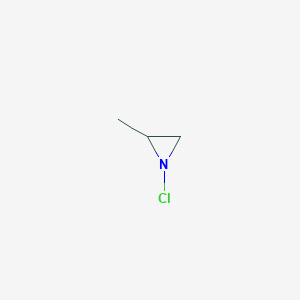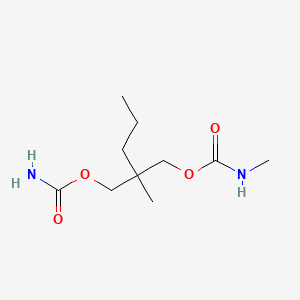
2-Methyl-2-propyl-1,3-propanediol carbamate methylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2-propyl-1,3-propanediol carbamate methylcarbamate is a compound known for its sedative, anticonvulsant, and muscle relaxant properties. It is a derivative of 2-methyl-2-propyl-1,3-propanediol, which is a simple alkyl diol. This compound is used in various pharmaceutical applications, particularly as a precursor to tranquilizers and muscle relaxants .
Métodos De Preparación
The synthesis of 2-methyl-2-propyl-1,3-propanediol carbamate methylcarbamate can be achieved through several routes. One common method involves the aldol addition followed by hydrogenation. Another approach is the classical combination of hydroxymethylation and Cannizzaro-type disproportionation with formaldehyde . Industrial production methods typically involve these synthetic routes under controlled conditions to ensure high purity and yield.
Análisis De Reacciones Químicas
2-Methyl-2-propyl-1,3-propanediol carbamate methylcarbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2-Methyl-2-propyl-1,3-propanediol carbamate methylcarbamate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various tranquilizers and muscle relaxants.
Biology: The compound’s sedative and anticonvulsant properties make it valuable in studying neurological functions and disorders.
Medicine: It is used in the development of drugs for treating muscle spasms and anxiety.
Mecanismo De Acción
The exact mechanism of action of 2-methyl-2-propyl-1,3-propanediol carbamate methylcarbamate is not completely understood. it is believed to exert its effects through its sedative actions. The compound likely interacts with the central nervous system, leading to muscle relaxation and sedation . The molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
2-Methyl-2-propyl-1,3-propanediol carbamate methylcarbamate can be compared with other similar compounds such as:
- Carisoprodol
- Lorbamate
- Meprobamate
- Tolboxane
- Tybamate
These compounds share similar sedative and muscle relaxant properties but differ in their specific chemical structures and pharmacological profiles . The uniqueness of this compound lies in its specific combination of sedative and anticonvulsant effects, making it a valuable compound in both research and therapeutic applications.
Propiedades
Número CAS |
25384-74-1 |
|---|---|
Fórmula molecular |
C10H20N2O4 |
Peso molecular |
232.28 g/mol |
Nombre IUPAC |
[2-(carbamoyloxymethyl)-2-methylpentyl] N-methylcarbamate |
InChI |
InChI=1S/C10H20N2O4/c1-4-5-10(2,6-15-8(11)13)7-16-9(14)12-3/h4-7H2,1-3H3,(H2,11,13)(H,12,14) |
Clave InChI |
MPWSEBACFSFMLW-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)(COC(=O)N)COC(=O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


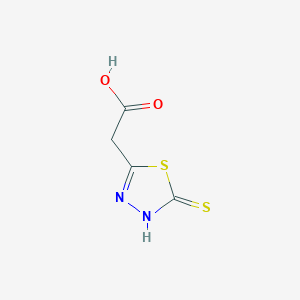
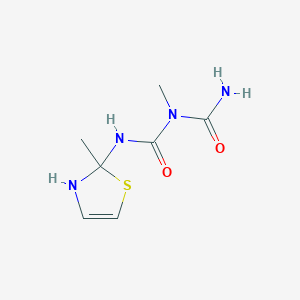
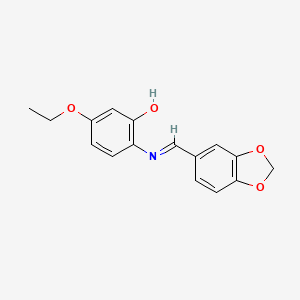
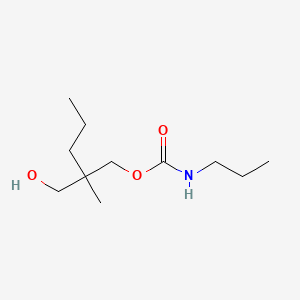
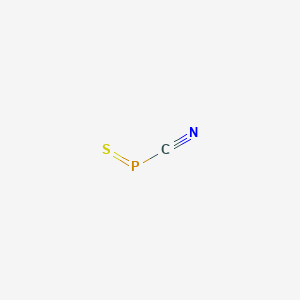
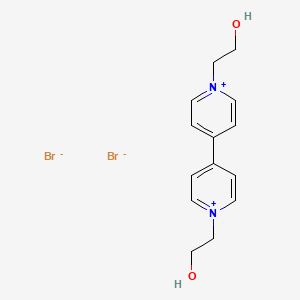
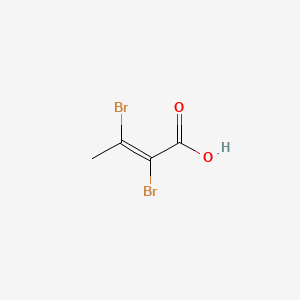
![[1,1'-Biphenyl]-2,2'-diol, 5,5'-bis(1,1-dimethylethyl)-3,3'-dimethyl-](/img/structure/B14686220.png)
